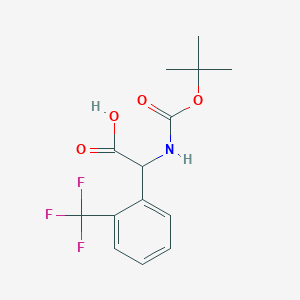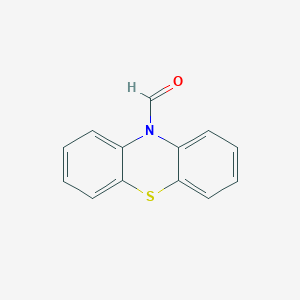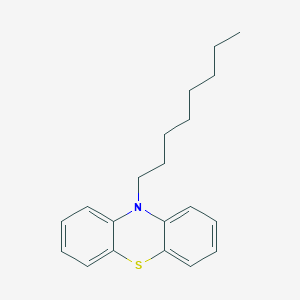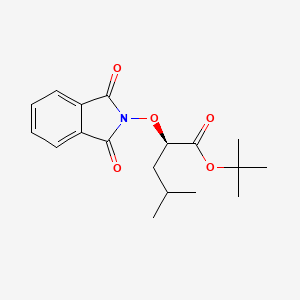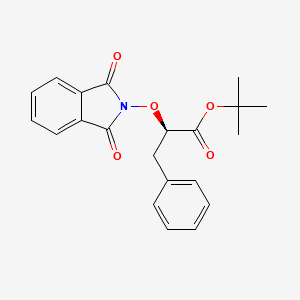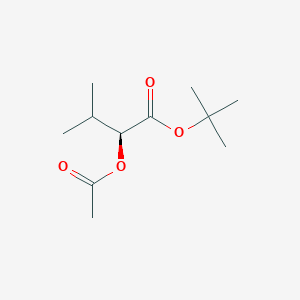
(S)-tert-butyl 2-acetoxy-3-methylbutanoate
Descripción general
Descripción
“(S)-tert-butyl 2-acetoxy-3-methylbutanoate” is also known as “Chrysanthemyl 2-acetoxy-3-methylbutanoate”. It is a sex pheromone of the citrophilous mealybug, Pseudococcus calceolariae . The main female-specific compound is identified as [2,2-dimethyl-3- (2-methylprop-1-enyl)cyclopropyl]methyl 2-acetoxy-3-methylbutanoate .
Aplicaciones Científicas De Investigación
Insect Pheromone
(S)-tert-butyl 2-acetoxy-3-methylbutanoate: serves as the sex pheromone of the citrophilous mealybug (Pseudococcus calceolariae). Researchers have identified its absolute configuration as (1R,3R)-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl ®-2-acetoxy-3-methylbutanoate . This compound plays a crucial role in attracting male mealybugs, aiding in pest management and crop protection.
Mealybug Control Strategies
Understanding the pheromone’s structure allows for the development of effective monitoring tools. By using traps baited with synthetic stereoisomers of the pheromone, researchers can selectively capture male mealybugs without adverse effects on trap catch . This knowledge contributes to sustainable pest control strategies.
Agricultural Applications
The citrophilous mealybug infests economically important crops such as oranges, lemons, avocados, and other fruits. By studying the pheromone, researchers can devise targeted control measures to mitigate crop damage and reduce economic losses .
Virus Vectoring
Mealybugs transmit viruses, including the Grapevine Leafroll-associated Virus 3 (GLRaV-3). Investigating the pheromone’s role in mealybug behavior and attraction can aid in managing virus spread in vineyards and orchards .
Chemical Ecology Research
The study of mealybug pheromones contributes to our understanding of chemical communication in insect populations. Researchers explore the ecological implications of these compounds, including their impact on mating behavior and population dynamics .
Synthetic Chemistry and Bioassays
The synthesis of stereoisomers and bioassays with male mealybugs allows scientists to validate the pheromone’s activity. This research informs the design of environmentally friendly insecticides and lures for pest monitoring .
Mecanismo De Acción
Target of Action
The primary target of (S)-tert-butyl 2-acetoxy-3-methylbutanoate is the citrophilous mealybug, Pseudococcus calceolariae . This compound acts as a sex pheromone , specifically attracting male mealybugs .
Mode of Action
(S)-tert-butyl 2-acetoxy-3-methylbutanoate interacts with its targets by being released into the environment, where it is detected by the olfactory receptors of male mealybugs . This leads to changes in the behavior of the male mealybugs, attracting them towards the source of the pheromone .
Pharmacokinetics
As a volatile compound, it is likely to be rapidly distributed in the environment and detected by the olfactory receptors of the male mealybugs .
Result of Action
The result of the action of (S)-tert-butyl 2-acetoxy-3-methylbutanoate is the attraction of male mealybugs towards the source of the pheromone . This leads to increased chances of mating and reproduction among the mealybug population.
Action Environment
The action of (S)-tert-butyl 2-acetoxy-3-methylbutanoate is influenced by environmental factors such as temperature, humidity, and wind direction, which can affect the volatility and dispersion of the compound . The efficacy and stability of the compound may also be affected by these factors.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-acetyloxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRBOFYIGYFPP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-acetoxy-3-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)
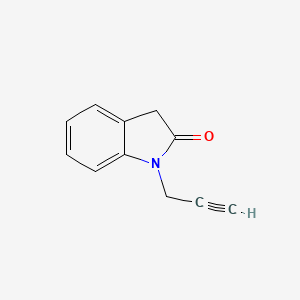
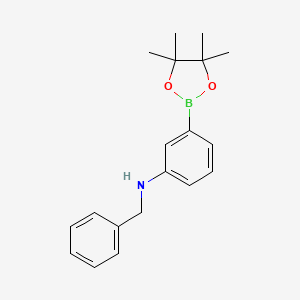


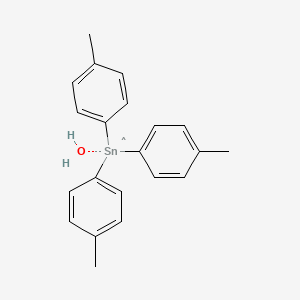

![1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3132919.png)
